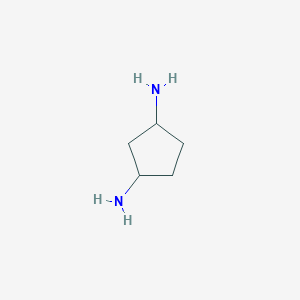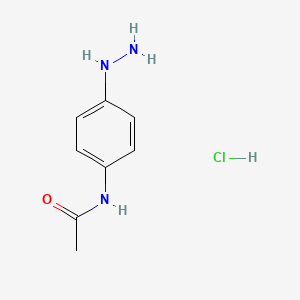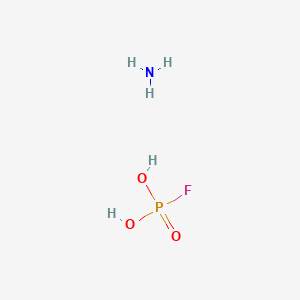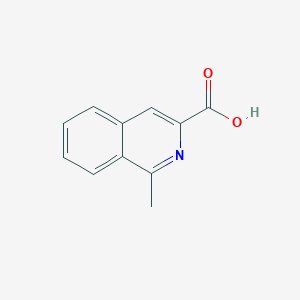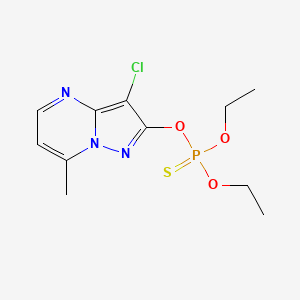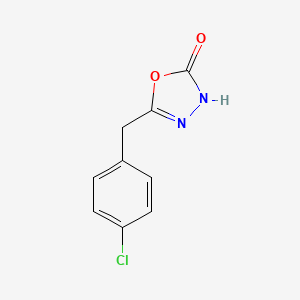
5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol
Overview
Description
Scientific Research Applications
Corrosion Inhibition
Oxadiazole derivatives, including compounds similar to 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol, have been found to be effective corrosion inhibitors. A study by Kalia et al. (2020) demonstrated that two oxadiazole derivatives showed high corrosion inhibition efficiency for mild steel in hydrochloric acid, suggesting potential applications in metal protection and industrial processes (Kalia et al., 2020).
Apoptosis Induction in Cancer Research
Oxadiazole derivatives have been investigated for their potential as apoptosis inducers, which is critical in cancer research. Cai, Drewe, and Kasibhatla (2006) explored the use of oxadiazoles, including this compound, in developing assays for apoptosis inducers, highlighting their potential in identifying new anticancer agents and molecular targets (Cai et al., 2006).
Luminescent Properties
Oxadiazole compounds have shown promising luminescent properties. Parra et al. (2006) reported on the synthesis and luminescence properties of oxadiazole materials, indicating potential applications in lighting and display technologies (Parra et al., 2006).
Anticancer Activity
Research by Salahuddin et al. (2014) explored the anticancer potential of oxadiazole derivatives. Their study involved the synthesis of oxadiazole compounds and evaluation of their anticancer efficacy, providing insight into their potential as novel therapeutic agents (Salahuddin et al., 2014).
Anti-inflammatory and Anti-thrombotic Properties
Basra et al. (2019) investigated the anti-inflammatory and anti-thrombotic activities of 1,3,4-oxadiazole derivatives in rats. Their findings suggest that these compounds, including this compound, might be valuable in the development of new pharmaceutical products with anti-inflammatory properties (Basra et al., 2019).
Mechanism of Action
Target of Action
The primary target of 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol is the 5-HT1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is known to play a crucial role in mood and anxiety disorders.
Mode of Action
This compound interacts with its target, the 5-HT1A receptor, by binding to it . This binding affinity to the 5-HT1A receptors can lead to changes in the receptor’s activity, influencing the transmission of serotonin signals, which can result in alterations in mood and anxiety levels.
Biochemical Pathways
Given its target, it is likely involved in theserotonergic pathway . This pathway is responsible for the production, release, and reuptake of the neurotransmitter serotonin, which plays a significant role in mood regulation, anxiety, and depression.
Result of Action
The binding of this compound to the 5-HT1A receptor can lead to changes in serotonin signaling. This change can result in antidepressant activity , as observed in forced swimming test (FST) models . The compound showed a significant decrease in immobility duration in FST, similar to the activity of positive drug fluoxetine .
properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)5-8-11-12-9(13)14-8/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXINMZRUERWNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNC(=O)O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618486 | |
| Record name | 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34547-04-1 | |
| Record name | 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



